N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride
Overview
Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thieno[2,3-c]pyridine core, a benzyl group, a cyano group, and a phenylacetamide moiety, making it a subject of interest for researchers.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with lipophilic amino acids such as leu4607, ile406, ala410 .
Mode of Action
It’s known that similar compounds cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle, with a concomitant decrease of cells in other phases of the cell cycle (especially the g0/g1 phase) .
Biochemical Pathways
Similar compounds have been found to significantly reduce the content of hydroxyproline , suggesting an impact on collagen synthesis.
Pharmacokinetics
The molecular formula of the compound is c 23 h 21 cl 2 n 3 o 3 s 2, with an average mass of 522467 Da , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have been found to cause a significant and dose-dependent accumulation of cells in the g2/m phase of the cell cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperatures and pressures. Purification steps such as recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Cyano to carboxylic acid conversion.
Reduction: Cyano to amine conversion.
Substitution: Introduction of different functional groups at the benzyl position.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological systems or as a potential inhibitor for certain enzymes.
Medicine: It could be explored for its pharmacological properties, such as its potential as an antiviral or anticancer agent.
Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide: This compound differs by having a morpholinosulfonyl group instead of a phenylacetamide group.
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide hydrochloride: This compound has a methoxyphenylsulfonyl group instead of a phenylacetamide group.
Uniqueness: The presence of the phenylacetamide group in N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylacetamide hydrochloride distinguishes it from similar compounds, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-phenylacetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS.ClH/c24-14-20-19-11-12-26(15-18-9-5-2-6-10-18)16-21(19)28-23(20)25-22(27)13-17-7-3-1-4-8-17;/h1-10H,11-13,15-16H2,(H,25,27);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYLJEHPOOFUIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CC3=CC=CC=C3)C#N)CC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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